![molecular formula C10H7FO2S B1521589 5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid CAS No. 1094254-19-9](/img/structure/B1521589.png)
5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid
Overview
Description
5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular weight of 210.23 . It is a derivative of benzothiophene, which is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid, often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid can be represented by the InChI code: 1S/C10H7FO2S/c1-5-7-4-6 (11)2-3-8 (7)14-9 (5)10 (12)13/h2-4H,1H3, (H,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid include a molecular weight of 210.23 . Additional properties such as melting point, boiling point, and solubility are not available in the retrieved data.Scientific Research Applications
Synthesis of Fluoronaphthoic Acids
The synthesis of fluorinated naphthoic acids, structurally similar to 5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid, has been explored. These compounds, including 5-fluoro derivative 1 obtained from 5-bromo compounds via electrophilic fluorination, are important for creating biologically active compounds. The methods described offer a new route for preparing mono- and difluorinated naphthoic acids, which are critical for pharmaceutical developments (Tagat et al., 2002).
Benzothiazole-Based AIEgen for pH Sensing
A benzothiazole-based aggregation-induced emission luminogen (AIEgen) has been developed for the highly sensitive detection of physiological pH changes. This compound demonstrates reversible acid/base-switched emission transitions, making it suitable for detecting pH fluctuations in biosamples and neutral water samples (Li et al., 2018).
Anticancer Properties
Substituted benzothiazole carboxylic acids and their derivatives have shown significant potential as anticancer agents. For instance, specific derivatives have demonstrated potent antiproliferative effects against breast cancer cell lines, indicating their usefulness as leads for developing more effective cancer therapeutics (Karthikeyan et al., 2017).
Drug Resistance Mechanisms
The multidrug resistance protein 5 (ABCC5) has been found to confer resistance to 5-fluorouracil (a chemotherapeutic agent) by transporting its monophosphorylated metabolites. This insight is critical for understanding resistance mechanisms and could guide the development of strategies to overcome drug resistance in cancer therapy (Pratt et al., 2005).
Mechanisms of Antitumor Activity
Fluorinated benzothiazoles, similar in structure to 5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid, have been studied for their antitumor activities. These studies reveal the mechanisms underlying their selective and potent antitumor properties, including the crucial role of cytochrome P450 1A1 in their bioactivation and the potential for therapeutic applications (Hutchinson et al., 2001).
properties
IUPAC Name |
5-fluoro-3-methyl-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCCCHHWBCGPCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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